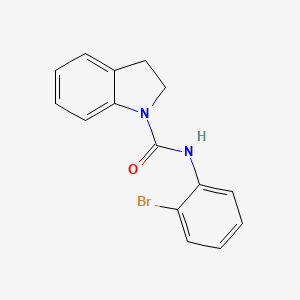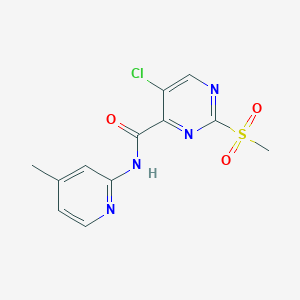![molecular formula C16H24N2O3S B4724109 N-[4-(1-azepanylsulfonyl)phenyl]-2-methylpropanamide](/img/structure/B4724109.png)
N-[4-(1-azepanylsulfonyl)phenyl]-2-methylpropanamide
Descripción general
Descripción
N-[4-(1-azepanylsulfonyl)phenyl]-2-methylpropanamide, also known as AZD 5363, is a small molecule inhibitor that targets AKT, a protein kinase that plays an important role in cell survival and proliferation. AZD 5363 has been shown to have potential therapeutic applications in a variety of diseases, including cancer, diabetes, and neurological disorders.
Mecanismo De Acción
N-[4-(1-azepanylsulfonyl)phenyl]-2-methylpropanamide 5363 inhibits AKT, a protein kinase that plays a key role in cell survival and proliferation. AKT is activated by various growth factors and cytokines and promotes cell survival by inhibiting apoptosis and promoting cell growth and proliferation. Inhibition of AKT by this compound 5363 leads to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound 5363 has been shown to have a variety of biochemical and physiological effects. In cancer cells, it inhibits cell growth and proliferation, promotes apoptosis, and sensitizes cells to chemotherapy and radiation therapy. In diabetes research, it improves insulin sensitivity and glucose uptake. In neurological research, it has neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(1-azepanylsulfonyl)phenyl]-2-methylpropanamide 5363 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in preclinical and clinical trials, providing a wealth of data on its potential therapeutic applications. However, like all drugs, it has limitations. It may have off-target effects, and its efficacy and safety may vary depending on the disease and patient population.
Direcciones Futuras
There are several future directions for research on N-[4-(1-azepanylsulfonyl)phenyl]-2-methylpropanamide 5363. In cancer research, further studies are needed to determine its efficacy and safety in combination with other therapies, such as immunotherapy. In diabetes research, more studies are needed to determine its long-term effects on glucose control and insulin sensitivity. In neurological research, more studies are needed to determine its potential as a treatment for neurodegenerative diseases and its long-term effects on cognitive function. Additionally, more studies are needed to determine the optimal dosing and administration of this compound 5363 in different disease states.
Aplicaciones Científicas De Investigación
N-[4-(1-azepanylsulfonyl)phenyl]-2-methylpropanamide 5363 has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. In cancer research, it has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, prostate, and ovarian cancer. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
In diabetes research, this compound 5363 has been shown to improve insulin sensitivity and glucose uptake in animal models, suggesting its potential as a treatment for type 2 diabetes.
In neurological research, this compound 5363 has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
N-[4-(azepan-1-ylsulfonyl)phenyl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-13(2)16(19)17-14-7-9-15(10-8-14)22(20,21)18-11-5-3-4-6-12-18/h7-10,13H,3-6,11-12H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWSPJJJDTKNZGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~1~-(4-{[(3,5-dichlorophenyl)amino]sulfonyl}phenyl)-N~2~-(2-methyl-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4724029.png)
![4-{[4-(4-isopropylbenzyl)-1-piperazinyl]carbonyl}-6-methyl-2-(2-pyridinyl)quinoline](/img/structure/B4724038.png)
![N,N-diethyl-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B4724041.png)
![3-{2-[2-(2-ethoxyphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B4724046.png)
![N-2,1,3-benzothiadiazol-4-yl-2-[4-(2-pyridinylmethyl)-1-piperazinyl]acetamide](/img/structure/B4724054.png)

![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(ethylthio)benzamide](/img/structure/B4724064.png)
![3-ethyl-5-methyl-N-[2-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide](/img/structure/B4724069.png)
![N~2~-(3-bromophenyl)-N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4724093.png)

acetate](/img/structure/B4724101.png)
![N-[4-(acetylamino)-3-methylphenyl]-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4724111.png)
![4-butyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B4724123.png)
![N-({[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B4724125.png)
